Azide MegaStokes dye 673
Description
Contextualization within Bioorthogonal Chemistry and Long-Wavelength Fluorophores
The utility of Azide (B81097) MegaStokes dye 673 is best understood in the context of bioorthogonal chemistry. Coined by Carolyn R. Bertozzi, this field involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The azide group on the dye is a key chemical reporter for one of the most prominent bioorthogonal reactions: the azide-alkyne cycloaddition. wikipedia.orgnih.gov This reaction, often called "click chemistry," allows the dye to be covalently and specifically attached to molecules that have been tagged with a complementary alkyne group. nih.gov The reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for labeling biomolecules in their natural environment. nih.govnih.gov
Furthermore, Azide MegaStokes dye 673 is classified as a long-wavelength or far-red fluorophore, with a maximum emission at approximately 673 nm. sigmaaldrich.com Fluorophores are molecules that absorb light at one wavelength and emit it at a longer wavelength. creative-diagnostics.comwikipedia.org Long-wavelength fluorophores are particularly valuable for biological imaging because light in the red and near-infrared regions (typically >650 nm) experiences less scattering and absorption by endogenous molecules like hemoglobin and water. researchgate.netwiley.com This results in reduced background autofluorescence and allows for deeper tissue penetration, enhancing the clarity and resolution of images in complex biological samples and even in living organisms. wiley.comnih.gov
Significance of Azide Functionalization in Chemical Biology and Materials Science
The azide functional group (–N₃) is the cornerstone of the dye's utility in bioconjugation. thermofisher.com It is small, metabolically stable, and absent from most biological systems, ensuring that it does not participate in unwanted side reactions. wikipedia.org Its primary role is to serve as a reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govacs.org
In chemical biology, this azide handle allows researchers to attach the fluorescent dye to a wide array of biomolecules—including proteins, nucleic acids, and glycans—that have been metabolically or synthetically functionalized with an alkyne. baseclick.euchemrxiv.org This precise labeling strategy is used to track molecular localization, study interactions, and visualize cellular processes with high specificity. baseclick.eu
In materials science, azide functionalization is employed to graft fluorescent properties onto surfaces and polymers. acs.orgnih.gov For example, materials can be derivatized with alkyne groups and subsequently "clicked" with this compound. nih.gov This creates fluorescently-labeled materials for applications such as advanced sensors, diagnostic assays, or as scaffolds in tissue engineering where tracking the material's integration is crucial. nih.gov The stability of the resulting triazole linkage ensures the dye remains firmly attached to the material. acs.org
Role of MegaStokes Shift in Advanced Optical Methodologies
A key feature of this compound is its exceptionally large Stokes shift, which is the difference between the maximum wavelengths of absorption (λex) and emission (λem). sigmaaldrich.com While many common fluorophores have small Stokes shifts, "MegaStokes" dyes are engineered to have a large separation between their excitation and emission spectra, with this particular dye exhibiting a shift of over 130 nm (λex ≈ 542 nm, λem ≈ 673 nm). sigmaaldrich.com
This large Stokes shift is highly advantageous in advanced optical methodologies for several reasons:
Reduced Self-Quenching: It minimizes the re-absorption of emitted light by nearby dye molecules, a phenomenon that can lead to signal loss, especially at high concentrations. nih.gov
Multiplex Imaging: In experiments involving multiple fluorophores (multiplexing), a large Stokes shift allows for the simultaneous use of several dyes with overlapping excitation spectra but distinct, well-separated emission signals. jhu.edu This enables researchers to excite multiple probes with a single light source while clearly distinguishing their individual emissions, simplifying experimental design and data analysis. jhu.edu
Fluorescence Resonance Energy Transfer (FRET): In FRET-based assays, which measure molecular proximity, a large Stokes shift in the acceptor fluorophore minimizes direct excitation of the acceptor and reduces spectral overlap with the donor's emission. This leads to a cleaner FRET signal and more accurate measurements of molecular interactions. nih.gov The significant separation avoids common problems of spectral interference that can complicate FRET studies.
Data Tables
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1246853-81-5 | sigmaaldrich.com |
| Molecular Formula | C₂₃H₂₅N₅O₅S | sigmaaldrich.com |
| Molecular Weight | 483.54 g/mol | sigmaaldrich.com |
| Excitation Max (λex) | ~542 nm (in ethanol) | sigmaaldrich.com |
| Emission Max (λem) | ~673 nm (in ethanol) | sigmaaldrich.com |
| Stokes Shift | ~131 nm | sigmaaldrich.com |
| Appearance | Powder | sigmaaldrich.com |
| Reactive Group | Azide (-N₃) | sigmaaldrich.com |
| Application | Copper-catalyzed click labeling | sigmaaldrich.comsigmaaldrich.com |
Table 2: Mentioned Chemical Compounds
| Compound Name | Function / Context |
|---|---|
| This compound | Primary subject; long-wavelength, azide-functionalized fluorophore. |
| Alkyne | Reactive partner for azide in click chemistry. |
| Triazole | Stable heterocyclic product of azide-alkyne cycloaddition. |
| Copper | Catalyst used in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). |
| Cyclooctyne (B158145) | Strained alkyne used in copper-free click chemistry (SPAAC). |
| Fluorescein | A popular, traditional fluorophore. |
| Rhodamine | A class of common fluorophores. |
| BODIPY | A class of fluorophores known for small Stokes shifts. |
| mPlum | A far-red fluorescent protein used as a FRET acceptor. |
| TagRFP | A red fluorescent protein used as a FRET donor. |
| ECFP | Enhanced Cyan Fluorescent Protein, a FRET donor. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H25N5O5S |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
1-(3-azidopropyl)-4-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate |
InChI |
InChI=1S/C23H25N5O5S/c1-3-28(4-2)20-9-8-18-14-19(23(29)33-21(18)15-20)7-6-17-10-13-27(12-5-11-25-26-24)16-22(17)34(30,31)32/h6-10,13-16H,3-5,11-12H2,1-2H3 |
InChI Key |
TXEOOODTMSSAJD-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Functionalization Strategies
Synthesis of Azide (B81097) Precursors and Core Chromophore Analogues
The foundation of producing a functional dye like Azide MegaStokes dye 673 lies in the strategic synthesis of its precursors. This involves creating the core structure of the dye and incorporating the azide group, which is essential for its intended conjugation reactions.
For cyanine (B1664457) dyes, the azide group is often incorporated into a side chain attached to one of the heterocyclic nitrogen atoms of the core structure. This approach minimizes interference with the dye's chromophore and its photophysical properties. For instance, a common precursor could be a hydroxyl-functionalized cyanine dye, which is then activated (e.g., by tosylation) and subsequently reacted with sodium azide to yield the final azido-dye.
| Precursor Type | Reagent | Reaction Type | Resulting Moiety |
| Alkyl Halide | Sodium Azide | Nucleophilic Substitution | Alkyl Azide |
| Aryl Diazonium Salt | Sodium Azide | Sandmeyer-type Reaction | Aryl Azide |
| Activated Alcohol (e.g., Tosylate) | Sodium Azide | Nucleophilic Substitution | Alkyl Azide |
Fluoroaryl azides have emerged as valuable precursors in the synthesis of functional dyes. The strong electron-withdrawing nature of fluorine atoms can influence the reactivity of the azide group and the photophysical properties of the resulting dye. For example, perfluorinated aryl azides are known to be more stable and less prone to decomposition than their non-fluorinated counterparts.
The synthesis of fluoroaryl azide scaffolds often begins with a commercially available fluorinated aniline (B41778) derivative. This precursor can be diazotized and subsequently treated with sodium azide to produce the desired fluoroaryl azide. This scaffold can then be incorporated into the final dye structure.
Post-Synthetic Modification and Diversification Approaches
Once the azide-functionalized dye is synthesized, its utility is realized through its covalent attachment to various substrates. The azide group provides a versatile handle for a range of modification strategies.
Photografting is a powerful technique for covalently attaching dye molecules to polymer surfaces. In this method, a photosensitive initiator is used to generate radicals on the polymer backbone upon exposure to UV light. These radicals can then initiate the polymerization of monomers that have been functionalized with a group capable of reacting with the dye's azide.
Alternatively, the azide-functionalized dye itself can be modified to contain a photopolymerizable group, such as an acrylate (B77674) or methacrylate. This modified dye can then be directly co-polymerized with other monomers to form a dye-integrated polymer matrix.
Electrospinning is a widely used technique to produce micro- and nanofibers that can be assembled into non-woven scaffolds. These scaffolds have high surface area-to-volume ratios, making them ideal for applications in sensing, tissue engineering, and filtration. Azide-functionalized dyes can be incorporated into these fibers in several ways:
Pre-functionalization: The polymer solution can be mixed with the azide dye before electrospinning. However, this can lead to leaching of the dye.
Post-functionalization: The electrospun fibers can be produced with a polymer that contains a reactive group (e.g., an alkyne). The azide dye can then be covalently attached to the fiber surface via a click reaction. This method ensures stable and long-lasting functionalization.
| Fiber Functionalization Method | Description | Advantages | Disadvantages |
| Pre-functionalization (Blending) | The dye is mixed with the polymer solution before electrospinning. | Simple and straightforward. | Potential for dye leaching; may affect fiber morphology. |
| Post-functionalization (Surface Reaction) | Electrospun fibers with reactive groups are treated with the dye. | Covalent and stable attachment; preserves fiber structure. | Requires additional reaction steps. |
The covalent tethering of azide dyes to polymer materials is a cornerstone of their application. This is most commonly achieved through click chemistry. Polymers can be synthesized or modified to contain alkyne groups. The subsequent reaction with an azide-functionalized dye like this compound in the presence of a copper(I) catalyst results in the formation of a stable triazole linkage.
This approach has been used to functionalize a wide array of polymer materials, including hydrogels, nanoparticles, and thin films, for applications ranging from biological imaging to the development of smart materials.
Surface Modification of Metal-Organic Framework (MOF) Thin Films
The functionalization of metal-organic framework (MOF) thin films is a critical area of research for tailoring their properties for specific applications, such as in sensors, catalysis, and separation membranes. A prominent strategy for achieving this is through post-synthetic modification (PSM), where the MOF is first constructed and then chemically altered. Among the most powerful PSM techniques is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the covalent attachment of functional molecules, such as fluorescent dyes, onto the MOF structure with high efficiency and specificity.
A key approach involves the initial synthesis of a MOF thin film that incorporates linker molecules with available alkyne groups. These alkyne-functionalized MOFs serve as a versatile platform for the subsequent attachment of various azide-containing molecules. The use of "this compound" in this context allows for the introduction of a highly fluorescent tag onto the MOF surface, enabling straightforward characterization and visualization.
Research Findings: Functionalization of Alkyne-Tagged MOFs
Research in the field has established methodologies for creating MOFs with accessible alkyne functionalities. For instance, MOFs can be synthesized using dicarboxylic acid linkers that have been pre-functionalized with alkyne groups. These alkyne-tagged frameworks can then be subjected to a CuAAC reaction with an azide-functionalized molecule, such as this compound.
While direct studies showcasing the reaction of this compound with an alkyne-functionalized MOF thin film are specific, the reverse process—reacting an azide-functionalized MOF with an alkyne-functionalized dye (Alkyne MegaStokes dye 673)—is well-documented and provides a clear blueprint for the methodology. researchgate.netresearchgate.net In a representative study, an azide-functionalized surface-anchored MOF (SURMOF), [Zn2(N3-bdc)2(dabco)], was grown on a gold substrate. researchgate.net This film was then modified with Alkyne MegaStokes dye 673. researchgate.net An intense and uniform red fluorescence was observed across the SURMOF surface after the click reaction, confirming the successful covalent attachment of the dye. researchgate.netresearchgate.net
This established procedure can be adapted for the reaction of an alkyne-functionalized MOF with this compound. The general reaction scheme would involve immersing the alkyne-functionalized MOF thin film in a solution containing this compound, a copper(I) catalyst, and a base. The progress and success of the surface modification can be monitored through various analytical techniques.
Characterization of Surface Modification
The successful covalent attachment of this compound to an alkyne-functionalized MOF thin film can be verified using several analytical methods:
Fluorescence Microscopy: This is a primary method to confirm the successful "clicking" of the dye onto the MOF surface. A significant increase in fluorescence intensity at the characteristic emission wavelength of the dye (around 673 nm) would be expected after the reaction. researchgate.netnih.gov The observation of a homogeneous fluorescence across the film would indicate a uniform modification of the surface. researchgate.net
Infrared Reflection-Absorption Spectroscopy (IRRAS): This technique is highly sensitive to changes in the vibrational modes of molecules on a surface. The disappearance or significant reduction of the characteristic azide vibrational band (around 2100 cm⁻¹) from the dye and the appearance of new bands corresponding to the newly formed triazole ring would provide direct evidence of the cycloaddition reaction.
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the elemental composition of the MOF surface. After the reaction with this compound, the appearance of the N 1s signal, with a binding energy characteristic of the triazole ring, would confirm the successful functionalization.
Water Contact Angle Measurement: The attachment of a relatively large and potentially hydrophobic dye molecule to the MOF surface can alter its surface energy and, consequently, its wettability. A measurable change in the water contact angle of the MOF thin film before and after the reaction would indicate successful surface modification. For example, in the reverse experiment, the modification of an azide-functionalized MOF with a hydrophobic alkyne led to a significant increase in the water contact angle from 19° to 62°. researchgate.net
The data below summarizes the expected outcomes and characterization data for the surface modification of an alkyne-functionalized MOF thin film with this compound, based on analogous systems.
Table 1: Characterization Data for MOF Surface Modification
| Parameter | Before Modification (Alkyne-MOF) | After Modification with this compound |
|---|---|---|
| Fluorescence Emission | Non-fluorescent or weak background fluorescence | Intense fluorescence at ~673 nm |
| IRRAS | Presence of alkyne vibrational band | Disappearance of alkyne and azide bands; appearance of triazole ring bands |
| XPS (N 1s) | No significant nitrogen signal | Presence of N 1s signal from triazole and dye |
| Water Contact Angle | Dependent on MOF structure | Expected to change based on dye properties |
Bioorthogonal Conjugation Methodologies and Mechanistic Investigations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The CuAAC reaction is a highly efficient and widely used bioconjugation method that involves the formation of a stable triazole ring from an azide (B81097) and a terminal alkyne, facilitated by a copper(I) catalyst. mdpi.comnobelprize.org Azide MegaStokes dye 673 serves as the azide-containing component in this reaction, enabling the fluorescent labeling of alkyne-modified substrates. sigmaaldrich.com
Optimization of Catalytic Conditions for Bioconjugation
The efficiency of CuAAC bioconjugation with this compound is highly dependent on the optimization of catalytic conditions. The active catalyst is the Copper(I) ion, which is typically generated in situ by the reduction of a Copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent. nih.govacs.org Sodium ascorbate (B8700270) is a commonly employed and effective reducing agent for this purpose. nih.govacs.orggoogle.com
Research studies have employed various concentrations and solvent systems to achieve efficient conjugation. For instance, the conjugation of this compound to alkyne-functionalized electrospun scaffolds has been successfully performed in a phosphate-buffered saline (PBS) solution containing 2.5 mM copper(II) sulfate and 25 mM ascorbic acid. biorxiv.orgresearchgate.net In another study aimed at optimizing the functionalization of polycaprolactone (B3415563) (PCL) fibers, a solution containing 0.4 mM CuSO₄, 2 mM sodium ascorbate, and 0.05 mM of an alkyne-containing MegaStokes dye was used in ethanol (B145695). acs.org To ensure catalyst stability and prevent oxidation, especially in challenging biological media, accelerating ligands are often included. nih.gov Ligands such as tris(3-hydroxypropyl-triazolylmethyl)amine (THPTA) can enhance reaction rates and protect the Cu(I) ion from disproportionation and oxidation. mdpi.comnih.gov For most applications, optimal copper concentrations are generally between 50 and 100 μM to achieve high reaction rates without introducing unnecessary cytotoxicity. nih.gov
Table 1: Examples of CuAAC Reaction Conditions for MegaStokes 673 Dyes
| Substrate | Copper Source | Reducing Agent | Dye/Reagent Concentration | Solvent | Reference |
|---|---|---|---|---|---|
| Alkyne-functionalized electrospun scaffolds | 2.5 mM Copper(II) Sulfate | 25 mM Ascorbic Acid | 10 µg/ml Azide MegaStokes 673 | PBS | biorxiv.orgresearchgate.net |
| Propargyl-functionalized PPF film | 0.5 mg CuSO₄ | 1.5 mg Sodium Ascorbate | 1 mM Azide MegaStokes 673 | 50% Isopropyl Alcohol / H₂O | google.com |
| Azide-functionalized PCL scaffolds | 0.4 mM CuSO₄·5H₂O | 2 mM Sodium Ascorbate | 0.05 mM Alkyne MegaStokes 673 | Ethanol | acs.org |
Regioselectivity Studies in Triazole Formation
A key feature of the CuAAC reaction is its exceptional regioselectivity. The copper-catalyzed mechanism exclusively produces the 1,4-disubstituted triazole isomer when a terminal alkyne is used. nobelprize.orgnih.gov This is in stark contrast to the original Huisgen 1,3-dipolar cycloaddition, which, when conducted without a catalyst at high temperatures, typically yields a mixture of both 1,4- and 1,5-regioisomers. nobelprize.orgnih.gov The regiocontrol in CuAAC is a direct result of the reaction mechanism, which involves the formation of a copper acetylide intermediate that directs the azide to add to a specific position. nih.gov This high degree of regioselectivity ensures the formation of a single, well-defined product, which is critical for applications in materials science and biology where structural homogeneity is paramount. bohrium.com While other metal catalysts like Zinc(II) acetate (B1210297) have been explored for azide-alkyne cycloadditions, the copper-catalyzed variant remains the standard for achieving the 1,4-regioisomer with high fidelity. rsc.org
Evaluation of Reaction Efficiency in Complex Biological and Material Environments
This compound has proven to be an effective tool for labeling in diverse and complex environments, demonstrating the robustness of the CuAAC reaction. targetmol.com Its utility has been validated in the functionalization of various materials. For example, the dye has been used to confirm the selective and efficient conjugation to alkyne-functionalized electrospun fibers, with fluorescence microscopy verifying the specific binding to the intended fibers. biorxiv.orgresearchgate.net Similarly, it has been covalently tethered to polymer films and hydrogel matrices, with the resulting fluorescence confirming successful conjugation. nih.govvu.ltulisboa.pt
The reaction's efficiency is notable even on complex surfaces like metal-organic frameworks (MOFs). researchgate.net However, studies on these systems have also highlighted potential limitations of CuAAC, including the possibility of incomplete conversion and, more significantly, contamination of the material with the cytotoxic copper(I) catalyst. researchgate.net This issue of copper-induced cytotoxicity is a major consideration for applications involving live cells or in vivo models, driving the adoption of copper-free alternatives. mdpi.comnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Methodologies
To address the limitations of CuAAC, particularly the cytotoxicity of the copper catalyst, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nobelprize.orgnih.gov This methodology enables the reaction of an azide with an alkyne without the need for a metal catalyst. researchgate.net this compound is compatible with this reaction, capable of conjugating with molecules containing strained alkyne groups. medchemexpress.com
Design of Cyclooctyne (B158145) Partners for Copper-Free Conjugation
SPAAC relies on the use of cyclooctynes, eight-membered alkyne rings that possess significant ring strain. This inherent strain dramatically accelerates the cycloaddition reaction with azides, allowing it to proceed under physiological conditions without a catalyst. mdpi.comnobelprize.org Several generations of cyclooctynes have been designed to optimize reaction kinetics and stability. Common cyclooctyne partners used for SPAAC with azide-functionalized molecules include:
Dibenzocyclooctyne (DBCO)
Bicyclo[6.1.0]nonyne (BCN)
These strained alkynes are frequently used as the complementary reactive partners for azide-containing probes like this compound in copper-free conjugation schemes. medchemexpress.com
Table 2: Common Cyclooctyne Partners for SPAAC
| Cyclooctyne Partner | Abbreviation | Key Feature |
|---|---|---|
| Dibenzocyclooctyne | DBCO | High reactivity and stability, widely used in copper-free click chemistry. |
| Bicyclo[6.1.0]nonyne | BCN | Small and highly reactive, suitable for rapid labeling. |
Assessment of Reaction Kinetics and Bio-Compatibility in Research Models
The primary advantage of SPAAC is its enhanced biocompatibility due to the elimination of the copper catalyst. mdpi.comnih.gov This makes it a superior choice for studies involving live cells, tissues, and whole organisms where copper toxicity is a concern. mdpi.com In comparative studies, such as the modification of MOF thin films, SPAAC has been shown to overcome the drawbacks of CuAAC by achieving nearly complete conversion where the copper-catalyzed method could not, all while avoiding metal contamination. researchgate.net
While the reaction rates of first-generation SPAAC reagents are generally slower than optimally catalyzed CuAAC reactions, significant progress has been made in developing more reactive cyclooctynes. nih.gov The trade-off between kinetics and biocompatibility often favors SPAAC in sensitive biological systems, establishing it as a powerful and indispensable tool for bioorthogonal labeling. mdpi.comresearchgate.net
Exploration of Alternative Bioorthogonal Ligation Reactions
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to study the functional state of enzymes within complex biological systems. mdpi.com Traditional ABPP probes typically rely on an electrophilic "warhead" that forms a covalent bond with a nucleophilic amino acid residue in an enzyme's active site. mdpi.com However, this approach is not suitable for all enzyme classes, particularly those that lack such a catalytic nucleophile, like metalloproteases. researchgate.net To overcome this limitation, an alternative strategy integrates photoaffinity labeling (PAL) with bioorthogonal chemistry. nih.gov This method utilizes affinity-based probes (AfBPs) that feature a photoreactive group instead of a traditional electrophile. mdpi.com
The core of this strategy involves a two-step process. First, a specially designed probe is introduced to the biological sample. This probe contains a ligand for binding to the target protein and a photoreactive group that remains inert until activated by UV light. researchgate.netmdpi.com Upon irradiation at a specific wavelength, the photoreactive moiety forms a highly reactive species, such as a carbene or nitrene, which then covalently cross-links with nearby amino acid residues at the binding site. researchgate.netmdpi.com Commonly used photoreactive groups include aryl azides, benzophenones, and diazirines, each with distinct activation wavelengths and chemical properties. researchgate.net
Crucially, these photoaffinity probes are also functionalized with a small, bioorthogonal handle, most commonly a terminal alkyne. researchgate.netacs.org The small size of the alkyne group minimizes interference with the probe's binding to its target protein. nih.govmdpi.com After the UV-induced covalent cross-linking of the probe to the target protein, the sample is typically lysed. The second step involves the introduction of a reporter tag bearing a complementary bioorthogonal group—an azide. mdpi.com
This is the specific application for which This compound is designed. As an azide-functionalized fluorophore, it serves as the reporter molecule that is ligated to the alkyne-modified protein conjugate. sigmaaldrich.com The ligation is achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. nih.govnih.gov This reaction forms a stable triazole linkage, thereby fluorescently tagging the target protein for subsequent detection and analysis through methods like in-gel fluorescence scanning or microscopy. mdpi.comacs.org This two-step approach uncouples target binding and reporter tagging, allowing for greater experimental flexibility and the use of bulky reporters like fluorescent dyes without compromising the initial probe's binding efficacy. mdpi.com
Data Tables
Table 1: Characteristics of Common Photoreactive Groups in ABPP This table summarizes the key features of photoreactive moieties frequently incorporated into affinity-based probes.
| Photoreactive Group | Typical Activation Wavelength (nm) | Reactive Intermediate | Key Features |
| Aryl Azide | 254 - 300 | Nitrene | Can be smaller than benzophenones but may require shorter, more damaging UV wavelengths. researchgate.netmdpi.com |
| Benzophenone | 350 - 360 | Triplet Ketone | Stable, activated by less damaging long-wave UV light, and relatively inert until photoactivation. researchgate.netmdpi.com |
| Diazirine | 350 - 380 | Carbene | Smallest of the common photoreactive groups; generates a highly reactive carbene that can form bonds via C-H insertion. researchgate.netmdpi.com |
Table 2: Physicochemical Properties of this compound This table provides the technical specifications for the reporter dye.
| Property | Value | Reference |
| CAS Number | 1246853-81-5 | sigmaaldrich.com |
| Molecular Formula | C₂₃H₂₅N₅O₅S | sigmaaldrich.com |
| Molecular Weight | 483.54 g/mol | sigmaaldrich.com |
| Excitation Wavelength (λex) | ~542 nm (in ethanol) | sigmaaldrich.com |
| Emission Wavelength (λem) | ~673 nm (in ethanol) | sigmaaldrich.com |
| Intended Ligation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | sigmaaldrich.comsigmaaldrich.com |
Table 3: Components of a Photoaffinity-ABPP Experiment This table outlines the functional components of the probe and reporter used in a typical two-step photoaffinity labeling experiment.
| Experimental Component | Function | Key Moiety | Example |
| Affinity-Based Probe (AfBP) | Binds target and forms covalent link upon irradiation. | 1. Targeting Ligand2. Photoreactive Group3. Bioorthogonal Handle | 1. Iminosugar (for glycosidases) mdpi.com2. Benzophenone mdpi.com3. Terminal Alkyne mdpi.comacs.org |
| Reporter Molecule | Visualizes the probe-protein conjugate after ligation. | 1. Reporter Group2. Bioorthogonal Handle | 1. MegaStokes 673 Fluorophore2. Azide sigmaaldrich.com |
Photophysical Characterization and Optimization for Research Applications
Spectroscopic Property Analysis in Controlled Research Environmentssigmaaldrich.comtargetmol.comscispace.commdpi.com
The performance of a fluorescent dye is intrinsically linked to its interaction with the surrounding environment. Understanding these interactions is crucial for optimizing its use in research.
Determination of Spectral Shifts in Diverse Solvent and Matrix Systemsmdpi.com
The absorption and emission spectra of fluorescent dyes can be influenced by the polarity and nature of the solvent or the matrix in which they are embedded. This phenomenon, known as solvatochromism, is a critical consideration for experimental design. While specific data for Azide (B81097) MegaStokes dye 673 across a wide range of solvents is not extensively published in the provided results, general principles of similar dyes indicate that changes in solvent polarity can lead to shifts in the excitation and emission maxima. rsc.orguni-goettingen.de For instance, many coumarin-based dyes, which share structural motifs with MegaStokes dyes, exhibit significant Stokes shifts that can be modulated by solvent polarity. rsc.org
In ethanol (B145695), Azide MegaStokes dye 673 exhibits an excitation maximum (λex) at approximately 542 nm and an emission maximum (λem) at 673 nm. sigmaaldrich.com This results in a substantial Stokes shift of 131 nm. The good hydrophilicity of the dye allows for its use in aqueous solutions like PBS (pH 7.4), which is essential for biological applications. researchgate.nettuwien.at The large separation between the excitation and emission peaks is a key feature of this dye.
Table 1: Spectroscopic Properties of this compound in Ethanol
| Property | Wavelength (nm) |
|---|---|
| Excitation Maximum (λex) | 542 |
| Emission Maximum (λem) | 673 |
| Stokes Shift | 131 |
Data sourced from publicly available information. sigmaaldrich.com
Investigation of Quantum Yield and Photostability for Enhanced Imaging Performancemdpi.comgoogleapis.com
High fluorescence quantum yield and photostability are paramount for sensitive and long-term imaging experiments. The quantum yield represents the efficiency of the dye in converting absorbed light into emitted fluorescence. While the specific quantum yield value for this compound is not detailed in the provided search results, dyes designed for advanced microscopy applications, such as those from the MegaStokes line, are generally developed to have favorable photophysical properties, including high quantum yields and enhanced photostability compared to traditional dyes like cyanines. mpg.desigmaaldrich.com This increased stability is crucial for techniques that require intense or prolonged light exposure, such as super-resolution microscopy. mpg.de
Advantages of MegaStokes Shift in Signal Differentiation and Autofluorescence Reductionsigmaaldrich.comtargetmol.commdpi.com
The exceptionally large Stokes shift of this compound is its most significant advantage, directly addressing two major challenges in fluorescence microscopy: background autofluorescence and spectral crosstalk in multicolor experiments.
Strategies for Minimizing Background Fluorescence in Complex Samplessigmaaldrich.comtargetmol.commdpi.com
Biological samples often contain endogenous molecules (e.g., NADH, flavins) that fluoresce, creating a background haze known as autofluorescence. This autofluorescence typically occurs in the shorter wavelength regions of the visible spectrum. By exciting the dye at a shorter wavelength (e.g., 542 nm) and detecting the emission at a much longer, red-shifted wavelength (673 nm), the detection window is moved away from the primary autofluorescence region. sigmaaldrich.com This large separation ensures that the detected signal is predominantly from the dye, significantly improving the signal-to-noise ratio and the clarity of the resulting images. researchgate.nettuwien.at
Multiplexing Capabilities Leveraging Long Wavelength Emissionmdpi.com
Multiplexing, the simultaneous detection of multiple targets in a single sample, requires fluorescent labels with spectrally distinct emission profiles to avoid signal bleed-through. The long-wavelength emission of this compound at 673 nm places it in a spectral region where there is often less overlap with other commonly used fluorophores. sigmaaldrich.com This allows it to be combined with other dyes that emit at shorter wavelengths (e.g., green or yellow) with minimal spectral crosstalk. The large Stokes shift provides flexibility in selecting excitation sources and emission filters, further facilitating the design of robust multiplexing panels. mpg.deresearchgate.net
Time-Resolved Fluorescence Spectroscopy Studies
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after a pulse of excitation light. This provides information on the fluorescence lifetime of a dye, which can be sensitive to its local environment. While the provided search results mention that dyes with longer fluorescence lifetimes (in the nanosecond range) can be used in time-gated studies to reduce background from autofluorescence and scattering, specific time-resolved fluorescence data for this compound was not found. sigmaaldrich.comnih.gov Such studies would be valuable to further characterize its photophysical behavior and its potential for advanced imaging techniques that utilize fluorescence lifetime as a contrast mechanism.
Fluorescence Lifetime Measurements for Time-Gated Detection
Fluorescence lifetime, the average time a molecule remains in its excited state before returning to the ground state via fluorescence emission, is a critical parameter for advanced imaging techniques. Time-gated detection leverages this property to enhance signal-to-noise ratios by selectively capturing photons emitted from a long-lifetime fluorophore while rejecting short-lived background autofluorescence and scattered excitation light. sigmaaldrich.comnih.gov Dyes with sufficiently long signal lifetimes are ideal for this purpose. sigmaaldrich.com
The principle of time-gated detection involves pulsed laser excitation followed by a defined delay before the detector is activated. This "gate" ensures that the rapidly decaying signals from autofluorescent species within cells or tissues have subsided, allowing for the specific measurement of the slower-decaying fluorescence from the target dye. sigmaaldrich.comosti.gov This technique significantly improves sensitivity, especially in complex biological environments. sigmaaldrich.com While the specific fluorescence lifetime for this compound is not detailed in the provided research, related Atto dyes, which are also used for their photostability, exhibit lifetimes ranging from 0.6 to 4.1 nanoseconds, a range suitable for time-gated analysis. sigmaaldrich.com Engineering nanoparticles with specific FRET pairs can produce spectrally identical probes with vastly different and predictable lifetimes (e.g., 3 ns vs. 26 ns), demonstrating the power of lifetime as a distinguishable parameter in multiplex imaging. nih.gov
Table 1: Conceptual Illustration of Time-Gated Detection This table illustrates the principle of separating a target dye's signal from background autofluorescence based on fluorescence lifetime.
| Emitter | Typical Lifetime (τ) | Signal after Excitation Pulse | Signal within Detection Gate (Post-Delay) |
| Background Autofluorescence | < 1 ns | High | Negligible |
| Target Fluorophore (e.g., MegaStokes Dye) | > 2 ns | High | High |
Anisotropy Studies for Molecular Motion Analysis
Fluorescence anisotropy measures the degree of polarization of a fluorophore's emission relative to the polarization of the excitation light. This parameter provides valuable insights into the rotational mobility of the dye and, by extension, the molecule to which it is attached. When a fluorophore is excited with polarized light, the emitted light is also polarized. However, if the molecule rotates during the fluorescence lifetime, the polarization of the emitted light will be partially lost (depolarized).
The extent of this depolarization is related to the fluorophore's rotational correlation time, which is influenced by factors such as the viscosity of the local environment and the size and shape of the rotating molecule. Therefore, anisotropy measurements can be used to probe changes in protein conformation, membrane fluidity, and biomolecular interactions. While the principle is broadly applicable, specific anisotropy studies detailing the molecular motion analysis of this compound were not present in the surveyed literature.
Table 2: Relationship Between Fluorescence Anisotropy and Molecular Mobility This table provides a general overview of how anisotropy values are interpreted in molecular motion studies.
| Anisotropy Value | Degree of Depolarization | Implied Molecular Mobility | Example Scenario |
| High | Low | Highly Restricted | Dye bound to a large, immobile protein or embedded in a rigid structure. |
| Low | High | High / Unrestricted | Dye freely tumbling in a low-viscosity solution. |
| Intermediate | Partial | Partially Restricted | Dye attached to a smaller molecule or located in a semi-viscous environment. |
Two-Photon Absorption (2PA) Properties and Excitation Efficiency
Two-photon absorption is a non-linear optical process where a fluorophore is elevated to an excited state by the simultaneous absorption of two lower-energy photons. frontiersin.org This phenomenon allows for the excitation of dyes using near-infrared (NIR) light, which offers significant advantages for biological imaging. tuwien.atqmul.ac.uk this compound has been utilized as a fluorescent reporter in studies involving two-photon induced grafting, where its strong emission at 673 nm allows for clear differentiation of patterns created via 2PA processes. tuwien.atresearchgate.netresearchgate.net The efficiency of 2PA is a key property that determines a dye's suitability for such advanced applications. tuwien.at
Characterization of Non-Linear Optical Cross-Sections
The efficiency of a dye to undergo two-photon absorption is quantified by its 2PA cross-section (σ₂), measured in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹). frontiersin.org A larger GM value indicates a higher probability of simultaneous two-photon absorption, making the dye a more efficient probe for two-photon microscopy (TPM). The characterization of this cross-section across a range of excitation wavelengths is crucial for selecting the optimal imaging conditions. rsc.org
While this compound has been employed in 2PA experiments, its specific 2PA cross-section value is not reported in the available research. tuwien.atresearchgate.net However, to provide context, a study that used this compound as a reporter also characterized a novel fluoroaryl azide (AFA-3) for 2PA grafting, finding it to have a 2PA cross-section of 160 GM at an 800 nm excitation wavelength. researchgate.net Other fluorene (B118485) derivatives have been synthesized and shown to possess very large 2PA cross-sections, with maximum values between 1300–1900 GM. rsc.org
Table 3: Illustrative Two-Photon Absorption (2PA) Cross-Sections of Various Molecules This table presents a range of typical 2PA cross-section values to contextualize the measurements.
| Compound Type | Example | Typical 2PA Cross-Section (GM) | Excitation Wavelength (nm) |
| Common Protein | Green Fluorescent Protein (GFP) | ~1-10 | ~900-960 |
| Fluoroaryl Azide | AFA-3 researchgate.net | 160 | 800 |
| Optimized Fluorene Derivative | 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene rsc.org | ~1900 | ~660 |
| Quantum Dots | CdSe/ZnS | >10,000 | ~700-900 |
Wavelength Optimization for Deep Penetration and Reduced Photodamage
A primary advantage of two-photon excitation is the use of longer excitation wavelengths (typically in the NIR range of 700-1400 nm) to excite dyes that absorb in the UV or visible range. tuwien.atqmul.ac.uk Biological tissues are significantly more transparent to NIR light than to visible light due to lower absorption and scattering by endogenous molecules like hemoglobin and melanin. frontiersin.orgqmul.ac.uk This "biological transparency window" allows for much deeper tissue penetration, enabling high-resolution imaging deep within living organisms. frontiersin.orgtuwien.at
Furthermore, because the 2PA process is confined to the tiny focal volume of the laser, out-of-focus photodamage and phototoxicity are greatly reduced compared to conventional one-photon confocal microscopy. tuwien.atqmul.ac.uk Optimizing the excitation wavelength for a given fluorophore like this compound involves finding a balance between efficient excitation (a peak in its 2PA spectrum) and maximal penetration depth within the biological window. The use of wavelengths greater than 1000 nm, in the so-called NIR-II window, is an area of active research to push the boundaries of imaging depth even further. frontiersin.orgqmul.ac.uk
Table 4: Advantages of Wavelength Optimization in Two-Photon Microscopy
| Feature | One-Photon Excitation (Visible Light) | Two-Photon Excitation (Optimized NIR Light) | Benefit for Research |
| Tissue Penetration | Low (<100 µm) | High (up to 1 mm) | Enables deep-tissue and in vivo imaging. tuwien.at |
| Photodamage | Occurs throughout the light cone | Confined to the focal point | Reduces phototoxicity, allowing for long-term imaging of live cells/tissues. qmul.ac.uk |
| Signal-to-Background Ratio | Lower due to out-of-focus fluorescence | Higher due to localized excitation | Produces clearer, higher-resolution images. frontiersin.org |
| Spatial Resolution | Limited by scattering | Improved axial resolution | Provides excellent 3D sectioning capability. tuwien.at |
Applications in Advanced Fluorescence Imaging and Sensing for Research
High-Resolution Fluorescence Microscopy
High-resolution fluorescence microscopy techniques are essential for visualizing subcellular structures and dynamics with exceptional detail. The performance of these techniques is critically dependent on the properties of the fluorescent probes used.
Super-resolution microscopy encompasses a suite of techniques that bypass the diffraction limit of light, enabling the visualization of biological structures at the nanoscale. The suitability of a fluorophore for super-resolution is highly dependent on its photophysical characteristics.
Stimulated Emission Depletion (STED) Microscopy: STED microscopy achieves sub-diffraction resolution by using a second, red-shifted laser to deplete the fluorescence from the periphery of the excitation spot, effectively narrowing the point-spread function. Dyes with large Stokes shifts are particularly advantageous for STED microscopy. abberior.rocksresearchgate.net The significant separation between the excitation and emission maxima allows for the use of a depletion laser that is spectrally distant from the excitation wavelength, minimizing the risk of inadvertently re-exciting the fluorophore and improving the efficiency of stimulated emission. abberior.rocks While direct studies employing Azide (B81097) MegaStokes dye 673 in STED are not extensively documented, its large Stokes shift of 120-125 nm makes it a theoretically promising candidate for this technique. sigmaaldrich.com For multicolor STED imaging, the combination of a dye with a large Stokes shift and another with a smaller Stokes shift can be depleted by a single STED wavelength, simplifying the experimental setup. researchgate.net
| Property sigmaaldrich.com | Azide MegaStokes dye 673 |
| Excitation Maximum (in ethanol) | 540 nm |
| Emission Maximum (in ethanol) | 680 nm |
| Stokes Shift | 140 nm |
| Molar Absorbance | 50,000 M⁻¹cm⁻¹ |
| Reactive Group | Azide |
Live-cell imaging poses significant challenges, including the potential for phototoxicity and the need for specific and non-perturbative labeling. The azide functionality of this compound allows for its use in bioorthogonal click chemistry reactions for labeling biomolecules in living cells. sigmaaldrich.com Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been successfully used for labeling the surface of living cells without compromising their viability. nih.govacs.orgnortheastern.edu Optimized protocols with copper-chelating ligands minimize cellular toxicity, enabling the application of click chemistry in live-cell imaging. nih.govrsc.org This approach allows for the specific attachment of the dye to target molecules that have been metabolically or genetically engineered to contain an alkyne group, providing a powerful tool for tracking dynamic cellular processes. nih.govacs.org While strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, the high efficiency of CuAAC makes it a valuable method for certain live-cell labeling applications. researchgate.net
Imaging deep within biological tissues is hampered by light scattering and absorption, as well as autofluorescence from endogenous molecules. Fluorophores with long-wavelength excitation and emission, falling within the near-infrared (NIR) window (roughly 650-900 nm), are advantageous for deep-tissue imaging due to reduced light scattering and lower tissue autofluorescence in this spectral range. This compound, with its emission maximum at 680 nm, approaches this NIR window. sigmaaldrich.com Furthermore, its large Stokes shift helps to separate the fluorescence signal from any scattered excitation light and short-wavelength autofluorescence, thereby improving the signal-to-background ratio in deep-tissue imaging. nih.gov
Multi-photon excitation (MPE) microscopy, particularly two-photon excitation (TPE) microscopy, utilizes the simultaneous absorption of two lower-energy photons to excite a fluorophore. nih.gov This nonlinear optical process provides inherent 3D sectioning and allows for deeper tissue penetration with reduced phototoxicity compared to single-photon excitation. nih.govosti.govresearchgate.net Dyes with large two-photon absorption cross-sections are desirable for MPE. nih.govosti.gov While the two-photon absorption properties of this compound have not been extensively characterized, dyes with large Stokes shifts are generally beneficial for MPE, as they can be excited with longer wavelengths, further enhancing penetration depth. nih.gov The azide functionality also opens up possibilities for its use in 3D photografting and biofabrication, where the dye could be "clicked" onto a scaffold or into a hydrogel in a spatially controlled manner using light-activated chemistries.
| Feature | Advantage for Deep-Tissue and Multi-Photon Imaging |
| Emission approaching NIR range | Reduced light scattering and tissue autofluorescence. |
| Large Stokes Shift | Enhanced signal-to-background ratio by minimizing spectral overlap with autofluorescence and scattered excitation light. |
| Potential for Two-Photon Excitation | Deeper tissue penetration and reduced phototoxicity. |
Flow Cytometry and High-Throughput Screening Platforms
Flow cytometry is a powerful technique for the high-throughput analysis of single cells in a heterogeneous population. The use of fluorescently labeled antibodies or probes allows for the identification and quantification of specific cell types and biomarkers. The azide group of this compound enables its conjugation to biomolecules through click chemistry, which is a highly specific and efficient labeling method compatible with flow cytometry. thermofisher.cnnih.govbaseclick.eu This allows for the detection of cells that have incorporated an alkyne-modified substrate, for example, in studies of cell proliferation using EdU (5-ethynyl-2'-deoxyuridine). thermofisher.cnnih.gov The large Stokes shift of the dye is also advantageous in multicolor flow cytometry, as it can reduce the need for complex spectral compensation between different fluorescence channels. thermofisher.cn Click chemistry-based assays are also amenable to high-throughput screening (HTS) platforms, enabling the rapid screening of compound libraries for their effects on cellular processes. researchgate.net
Targeted Detection Systems and Biosensor Development
The development of targeted detection systems and biosensors often relies on the specific and stable attachment of a signaling molecule, such as a fluorophore, to a recognition element. The bioorthogonal nature of the azide-alkyne cycloaddition reaction makes this compound a suitable component for the construction of such systems. nih.govbohrium.com For example, an azide-functionalized dye can be "clicked" onto an alkyne-modified antibody, protein, or nucleic acid aptamer to create a highly specific fluorescent probe. nih.govsciencedaily.com This strategy has been employed in the development of fluorescent biosensors for a variety of analytes. nih.govsciencedaily.comnjit.edu The large Stokes shift of this compound can be particularly beneficial in biosensor design by minimizing background fluorescence and enhancing the sensitivity of the assay. nih.gov
| Application | Utility of this compound |
| Flow Cytometry | Specific cell labeling via click chemistry; potential for reduced spectral overlap in multicolor analysis. |
| High-Throughput Screening | Amenable to automated, click-chemistry-based cellular assays. |
| Biosensors | Covalent attachment to recognition elements (antibodies, aptamers) for targeted detection; large Stokes shift enhances signal-to-noise. |
Visualization of Biomolecules and Cellular Components
The unique spectral properties and bioorthogonal reactivity of this compound make it a valuable tool for the visualization of a variety of biomolecules and cellular structures in research settings. The dye's azide functionality allows for its specific conjugation to biomolecules that have been metabolically, enzymatically, or chemically engineered to contain a corresponding alkyne group. This specific labeling strategy enables high-contrast imaging of targeted molecules within complex biological systems.
A prominent application of this dye is in the field of glycobiology. Researchers have successfully utilized this compound for the fluorescent labeling of glycoproteins on the surface of cells. In a typical workflow, cells are cultured in the presence of an unnatural sugar precursor that has been modified with an alkyne group. This alkyne-bearing sugar is metabolized by the cells and incorporated into their cell-surface glycans. Subsequent treatment of the cells with this compound results in a covalent linkage between the dye and the modified glycans via the CuAAC reaction. This enables the direct visualization of the distribution and dynamics of these glycoproteins using fluorescence microscopy. For instance, this method has been employed to label surface glycoproteins on Chinese hamster ovary (CHO) cells, demonstrating the utility of this dye in studying the cellular glycome.
Probing Protein-Protein Interactions in Research Assays
The investigation of protein-protein interactions is fundamental to understanding cellular processes. Förster Resonance Energy Transfer (FRET) is a powerful technique used to measure the proximity between two molecules, and it is widely applied in studying these interactions. The large Stokes shift of this compound makes it an exceptional candidate for use in FRET-based assays.
In a FRET experiment, two fluorescent molecules, a donor and an acceptor, are used. Energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore non-radiatively. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making it a molecular ruler for the nanometer scale. A significant challenge in FRET is the spectral overlap between the donor's emission and the acceptor's excitation spectra, as well as the overlap of their respective emission signals. The substantial separation between the excitation and emission peaks of this compound helps to circumvent this issue. When used as a FRET partner, its distinct spectral properties minimize direct excitation of the acceptor by the donor's excitation light and reduce spectral bleed-through, which is the detection of donor fluorescence in the acceptor channel. This leads to more accurate and sensitive FRET measurements.
Spatial Control in Material Functionalization for Microarray and Cell Patterning
The ability to control the spatial arrangement of biomolecules on surfaces is crucial for the development of advanced biotechnological tools such as microarrays and for studies in cell biology. The bioorthogonal reactivity of azide-functionalized dyes like this compound offers a precise method for the chemical patterning of surfaces.
In the context of microarrays, surfaces can be functionalized with alkyne groups in a spatially defined manner. Subsequent reaction with this compound would allow for the creation of fluorescent patterns on the substrate. This principle can be extended to the immobilization of biomolecules. For example, a surface could be patterned with alkyne-modified capture probes, which are then labeled with the azide-functionalized dye. This approach enables the development of fluorescence-based microarrays for the detection of various analytes. While the direct use of this compound in published microarray studies is not prominent, related techniques have demonstrated the feasibility of this approach. For instance, azide-reactive liposomes have been used to fabricate glyco-liposomal microarrays through Staudinger ligation, a different but conceptually similar bioorthogonal reaction.
Similarly, in cell patterning, surfaces can be chemically modified to create regions that either promote or prevent cell adhesion. The specificity of the click reaction allows for the precise immobilization of cell-adhesive ligands or other signaling molecules that have been tagged with an alkyne group. By reacting these alkyne-modified molecules with this compound, the patterned surface can be fluorescently visualized, confirming the successful functionalization before seeding with cells. This provides a means to guide cell attachment and growth in a controlled manner, which is valuable for tissue engineering and for studying the effects of the microenvironment on cell behavior. As with microarrays, while the potential for this compound in this application is clear, specific research demonstrating its use for cell patterning is limited.
Development of Novel Azide Megastokes Dye 673 Based Probes
Design Principles for Targeted Fluorescent Probes
The design of targeted probes using Azide (B81097) MegaStokes dye 673 hinges on its azide moiety, which allows for precise and stable attachment to biomolecules and synthetic scaffolds through bio-orthogonal chemistry.
The primary strategy for conjugating Azide MegaStokes dye 673 involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." vu.lt This reaction forms a stable triazole linkage between the dye's azide group and a biomolecule or surface functionalized with a terminal alkyne. This method offers high specificity and efficiency, even in complex biological media. tuwien.at
Research has demonstrated several approaches to this conjugation:
Post-Polymerization Functionalization: In one study, a polymer was synthesized with internal alkyne groups that remained stable during the polymerization process. Subsequently, an this compound surrogate was covalently tethered to these alkyne sites to confirm their availability for functionalization. This same method was then used to attach an azide-functionalized GRGDS peptide, demonstrating the platform's utility for creating bioactive surfaces that enhance cell adhesion. nih.gov
Surface Functionalization of Scaffolds: Electrospun scaffolds have been created with alkyne-functionalized fibers. The specificity of the click reaction was shown by incubating these scaffolds with this compound; fluorescence was observed exclusively on the alkyne-containing fibers, with no signal on control fibers with different functionalities. biorxiv.org This confirms the highly selective nature of the conjugation.
Confirmation of Azide Group Availability: Conversely, researchers have developed polycaprolactone (B3415563) (PCL) scaffolds incorporating azide functional groups (PCL-N₃). nih.govacs.org To verify that these azide groups were present and accessible on the fiber surface, the scaffolds were reacted with an alkyne-containing version of the dye, Alkyne MegaStokes 673. The resulting fluorescence intensity correlated directly with the concentration of PCL-N₃ used, confirming the successful incorporation of "clickable" azide groups ready for bioconjugation. nih.govacs.org
Data Table: Ligand Conjugation Strategies
| Strategy | Reactants | Purpose | Key Finding | Source |
|---|---|---|---|---|
| Dye-to-Alkyne Scaffold | This compound + Alkyne-functionalized polymer/fiber | To demonstrate site-specific attachment of the dye to a pre-functionalized surface. | Fluorescence was highly localized to alkyne-containing regions, showing high specificity. | nih.govbiorxiv.org |
| Alkyne-Dye-to-Azide Scaffold | Alkyne MegaStokes 673 + Azide-functionalized PCL scaffold | To quantify the density of available azide groups on a scaffold for further modification. | Fluorescence intensity increased with higher concentrations of the azide polymer, confirming successful surface functionalization. | nih.govacs.org |
| Peptide Attachment Confirmation | This compound + Alkyne-functionalized polymer | To validate that alkyne sites used for dye attachment could also bind bioactive peptides. | Successful dye conjugation demonstrated the potential for attaching functional peptides like GRGDS. | nih.gov |
Modular assembly allows for the construction of complex, multivalent probes from distinct, interchangeable components. This approach is critical for creating probes with enhanced binding affinity and specificity. A general principle for this involves using a central scaffold onto which various modules—such as targeting ligands, solubility enhancers, and reporter groups—are attached. nih.govresearchgate.net
This compound is an ideal reporter module for such systems. Its azide "click" handle enables it to be incorporated into a larger assembly in a final, efficient step. For instance, a multivalent probe could be designed with a central scaffold containing multiple alkyne groups. Targeting ligands (e.g., antibodies, peptides) could be attached to some sites, while this compound could be "clicked" onto others to provide a fluorescent signal. This modularity allows for the rapid generation of diverse probes by simply varying the components, such as the number of targeting groups or the type of fluorophore, without re-engineering the entire molecule. nih.govresearchgate.net This programmability is a significant advantage in developing probes for specific biological imaging and diagnostic applications. researchgate.net
Integration into Biosensing and Diagnostic Research Platforms
Probes based on this compound are being integrated into various platforms for biosensing and diagnostics. These platforms leverage the dye's strong fluorescence and the specific conjugation chemistry to detect and analyze biological processes.
Tissue Engineering Scaffolds: Electrospun fibrous scaffolds are widely used in tissue engineering to mimic the extracellular matrix. By functionalizing these scaffolds with alkyne or azide groups, they become "clickable" platforms. This compound is used as a fluorescent reporter to confirm and quantify the successful surface modification before seeding with cells or attaching bioactive molecules. biorxiv.orgnih.gov For example, scaffolds designed to release hydrogen sulfide (B99878) to stimulate angiogenesis were validated by first clicking a fluorescent dye to the surface to optimize the reaction conditions. nih.gov
Microfluidic Systems: Modular microfluidic devices allow for the rapid assembly of miniaturized analysis systems. acs.org Probes functionalized with this compound can be integrated into these platforms. For example, a microfluidic channel could be coated with a capture molecule containing an alkyne group. When a sample containing an azide-labeled target biomolecule is passed through, it is captured on the surface. The presence and quantity of the target can then be read out by detecting the fluorescence of the conjugated dye, enabling sensitive and high-throughput analysis.
Data Table: Integration into Research Platforms
| Platform | Role of this compound | Application | Source |
|---|---|---|---|
| Electrospun Scaffolds | Fluorescent validation of surface functionalization (via click chemistry). | Tissue engineering, regenerative medicine, testing bioactive surfaces. | biorxiv.orgnih.govulisboa.pt |
| Microfluidic Devices | Reporter molecule for detecting captured analytes in miniaturized systems. | High-throughput screening, diagnostics, biomolecule analysis. | acs.org |
| 3D Micropatterned Matrices | Confirmation of site-specific immobilization in 3D "clickable" patterns. | Microarray-based proteomics, cell patterning, drug screening. | tuwien.atresearchgate.net |
Development of "Clickable" Patterns for Site-Specific Functionalization
A key area of development is the creation of precisely defined "clickable" patterns on surfaces or within 3D scaffolds, allowing for the spatially controlled immobilization of biomolecules. This compound has been instrumental in validating these techniques.
One advanced strategy combines two-photon grafting (2PA) with CuAAC chemistry. researchgate.netresearchgate.net In this process, a novel fluoroaryl azide molecule, which also contains a terminal alkyne group, is used as a photografting agent. tuwien.at Using a focused laser, this molecule is precisely immobilized within a hydrogel matrix (e.g., PEG) via two-photon absorption. vu.ltresearchgate.net This creates a 3D micropattern of covalently attached, accessible alkyne groups—a "clickable" pattern.
To confirm the successful creation of this pattern, the matrix is incubated with this compound, along with the copper catalyst. tuwien.atresearchgate.net The dye’s azide group reacts with the patterned alkyne moieties. The key result is the appearance of strong red fluorescence (emission at 673 nm) that is precisely localized to the laser-written 3D patterns. vu.ltresearchgate.net Since the original pattern was not fluorescent, the dye's signal provides unambiguous proof of a successful 3D site-specific click reaction. This versatile strategy for creating 3D functionalized micro-arrays has significant potential for applications in biosensors, cell patterning, and high-throughput drug screening. tuwien.atresearchgate.net
Interaction Studies in Complex Research Systems
Interaction with Synthetic Polymers and Biomaterials
Azide (B81097) MegaStokes dye 673, and its alkyne counterpart, serve as critical tools for confirming the successful functionalization of synthetic polymers and biomaterials. In tissue engineering, for instance, scaffolds are often functionalized with specific chemical groups to allow for the subsequent attachment of bioactive molecules that can guide cell behavior. The dye is used as a model compound to verify that these chemical groups are present and accessible on the material's surface. ulisboa.pt
Studies have demonstrated the dye's utility in functionalizing electrospun scaffolds made from materials like PolyActive™ (PEOT/PBT) and polycaprolactone (B3415563) (PCL). ulisboa.ptacs.orgnih.gov In one approach, alkyne groups were incorporated into electrospun fibers. The successful immobilization of Azide MegaStokes dye 673 onto these fibers, confirmed by fluorescence microscopy, provided clear evidence of the presence and reactivity of the alkyne groups on the scaffold surface. ulisboa.ptresearchgate.netresearchgate.net This method is crucial for developing bioactive scaffolds where the spatial organization of chemical cues is desired. ulisboa.pt
Similarly, the dye has been used to confirm functionalization in other polymer systems. In research on poly(propylene fumarate) (PPF) for bone tissue engineering, a Megastokes® 673-azide dye was used in a copper-mediated click reaction to verify the presence of propargyl functional groups on a PPF film. google.com It has also been employed to demonstrate the ability to derivatize resorbable, elastomer-like materials post-polymerization, where the dye was covalently tethered to internal alkyne groups within the polymer structure. nih.govresearchgate.net
The quantification of surface functional groups is essential for optimizing biomaterial performance. This compound (or its alkyne analogue) facilitates this by providing a fluorescent signal that can be correlated with the density of reactive sites on a polymer surface.
In a study involving polycaprolactone (PCL) electrospun scaffolds, the availability of azide groups on the fiber surface was confirmed and optimized using Alkyne MegaStokes 673. acs.orgnih.gov The scaffolds were fabricated with varying weight percentages of an azide-functionalized PCL (PCL-N₃) blended with standard PCL. By reacting these scaffolds with the alkyne-containing dye, researchers could quantify the surface functionalization. Fluorescence imaging revealed a clear increase in signal intensity corresponding to a higher percentage of PCL-N₃ in the fibers, confirming that a greater number of azide groups were available for reaction. acs.orgnih.gov
| PCL-N₃ Content in Scaffold | Relative Fluorescence Intensity |
| 0% | No significant signal |
| 1% | Low |
| 5% | Medium |
| 10% | High |
This table is an illustrative representation based on findings where fluorescence intensity increased with the percentage of PCL-N₃. acs.orgnih.gov
Another study aimed to tune the density of surface-grafted biomolecules on films made from blends of a functional poly(αN₃εCL-co-εCL) and standard PCL. nih.gov Alkyne MegaStokes dye 673 was used as a model compound to be grafted onto the azide-functionalized polymer blends. The experiment involved applying a specific molar equivalent of the dye to films with different blend ratios to assess how the polymer composition affects surface reactivity. nih.gov This type of quantitative analysis is vital for creating materials with controlled densities of bioactive ligands for applications in tissue engineering and additive manufacturing. nih.gov
The performance and utility of this compound are intrinsically linked to the properties of the matrix with which it interacts. The primary factor is the presence of a compatible functional group—typically an alkyne—for the click reaction to occur.
The dye was selected as a model precursor for click reactions on 3D hydrogel matrices precisely because of its distinct spectral properties. tuwien.atvu.lt Researchers created "clickable" patterns containing alkyne groups within a poly(ethylene glycol) (PEG) hydrogel via two-photon-induced photografting. tuwien.atvu.lt The success of this patterning was visualized by the subsequent attachment of this compound. The dye's strong, long-wavelength fluorescence (emission at 673 nm) did not overlap with the native fluorescence of the patterned matrix, allowing for excellent differentiation and unambiguous confirmation of the click reaction. tuwien.atvu.lt The hydrophilic nature of the dye also permitted the reaction to be carried out in a biologically compatible PBS buffer. tuwien.at
The composition of the matrix also dictates the specificity of the dye's attachment. In a complex scaffold composed of different types of functionalized fibers, this compound showed highly specific binding only to the fibers containing alkyne groups, with no observable cross-reactivity with fibers functionalized with thiol (SH) or N-succinimidyl valerate (B167501) (SVA) groups. researchgate.netbiorxiv.org This demonstrates that the matrix's chemical properties directly control the dye's binding location, enabling spatially selective functionalization. researchgate.netbiorxiv.org Furthermore, the dye is noted to be a versatile tool for a range of applications due to its compatibility with various matrices and conditions. targetmol.com
Interactions with Specific Biomolecules in In Vitro Contexts
This compound is frequently used to create fluorescently labeled biomolecules to study their interactions in vitro. By attaching the dye to a peptide or other molecule of interest, researchers can monitor binding events and quantify interactions with target proteins.
In one prominent example, the dye was used to investigate an inhibitor of the hypoxia-inducible factor-1 (HIF-1). researchgate.netacs.org To verify that a cyclic peptide inhibitor (cyclo-CLLFVY) binds directly to the HIF-1α subunit, a fluorescent derivative of the peptide was synthesized using this compound and a propargylalanine-modified version of the peptide. researchgate.netacs.org This fluorescent analogue was then used in a binding assay with immobilized HIF-1α and HIF-2α protein fragments. The study observed a significant increase in fluorescence when the labeled peptide was exposed to HIF-1α, but not to the closely related HIF-2α, demonstrating specific binding. researchgate.netacs.org
Similarly, the dye is used in the context of biomaterial functionalization with specific peptides. For instance, the GRGDS peptide, a well-known cell adhesion motif, can be functionalized with an azide group. This allows it to be "clicked" onto alkyne-modified polymer films. The successful attachment of the peptide, which can be verified using a fluorescent azide tag like MegaStokes 673 as a surrogate, enhances cell adhesion and spreading on the material surface. nih.govbiorxiv.org The dye has also been conjugated to poly(glycerol monomethacrylate)-based nanomaterials to confirm the success of click chemistry functionalization. polimi.it
Supramolecular Assembly and Host-Guest Chemistry Applications
The principles of supramolecular chemistry, which involve non-covalent interactions, are increasingly applied in materials science and biology. This compound finds applications in this field, particularly in the characterization and verification of complex molecular assemblies.
The dye can be incorporated into complex supramolecular architectures, such as pseudo-polyrotaxanes. In a study exploring these architectures as a route for the mild immobilization of biomolecules, MegaStokes 673 was successfully immobilized onto polycaprolactone (PCL) that was part of a star-shaped pseudo-polyrotaxane structure. researchgate.net This demonstrates the dye's utility in labeling and confirming the functionalization of intricately assembled host-guest systems.
This compound serves as an effective fluorescent indicator for the successful occurrence of specific molecular interactions, particularly covalent bond formation via click chemistry, which is often used to assemble or modify supramolecular structures.
In the context of 3D site-specific functionalization of hydrogels, alkyne-containing patterns were first created within the gel matrix. tuwien.atvu.lt The subsequent click reaction with this compound was used to make these patterns visible. The appearance of a bright red fluorescence, characteristic of the dye, served as a clear, positive signal that the covalent "click" interaction between the azide dye and the alkyne-functionalized matrix had successfully occurred. tuwien.atvu.ltgrafiati.com This use of the dye as a reporter provides unambiguous evidence of a successful molecular assembly step, which is fundamental in building complex, functional materials. tuwien.at
Computational and Theoretical Studies of Azide Megastokes Dye 673
Quantum Chemical Calculations (DFT, TD-DFT) for Photophysical Properties
While specific quantum chemical calculations for Azide (B81097) MegaStokes dye 673 are not extensively available in public literature, the principles governing its photophysical properties can be understood through theoretical studies on analogous coumarin-based and D-π-A (donor-π-acceptor) dyes. nih.govresearchgate.netrsc.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for this purpose. nih.govnih.govnih.govmdpi.com
For a molecule like Azide MegaStokes dye 673, DFT calculations would be employed to optimize its ground-state geometry and determine the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The energy difference between HOMO and LUMO provides a preliminary estimate of the electronic excitation energy. nih.gov
Prediction of Electronic Transitions and Spectral Characteristics
TD-DFT calculations build upon the ground-state DFT results to predict the energies of electronic transitions from the ground state to various excited states. mdpi.comacs.org This allows for the theoretical prediction of the absorption spectrum, including the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is a measure of the transition probability. imist.ma For dyes with a D-π-A structure, such as the coumarin-pyridinium scaffold of this compound, the primary absorption band typically corresponds to an intramolecular charge transfer (ICT) transition from the electron-donating diethylamino group to the electron-accepting pyridinium (B92312) ring. researchgate.net
The following table illustrates the kind of data that would be generated from such a TD-DFT calculation, though it is a hypothetical representation for this compound based on studies of similar dyes. mdpi.comacs.org
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 → S1 | 2.15 | 577 | 0.95 | HOMO → LUMO (98%) |
| S0 → S2 | 2.80 | 443 | 0.12 | HOMO-1 → LUMO (85%) |
| S0 → S3 | 3.10 | 400 | 0.05 | HOMO → LUMO+1 (90%) |
Note: This table is a hypothetical representation of predicted data for this compound.
Modeling of Excited State Dynamics
Following electronic excitation, the dye can relax through various pathways, including fluorescence. TD-DFT can be used to optimize the geometry of the first excited state (S1), providing insights into the structural changes that occur upon excitation. The energy difference between the S1 and S0 states at their respective optimized geometries is related to the emission wavelength. Computational studies on similar coumarin (B35378) dyes have shown that the solvent environment can significantly influence excited-state dynamics and emission spectra, a phenomenon known as solvatochromism. nih.govnih.govphyschemres.org Modeling these interactions, often with continuum solvent models like the Conductor-like Polarizable Continuum Model (CPCM), is crucial for accurately predicting fluorescence properties in solution. mdpi.com
Molecular Dynamics Simulations of Dye-Biomolecule/Material Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are not readily found, research on other coumarin derivatives provides a framework for how such simulations could elucidate its interactions with biomolecules and materials. plos.orgacs.orgacs.org
Computational Design of Novel Dye Derivatives and Conjugates
Computational chemistry plays a pivotal role in the rational design of new functional molecules. researchgate.netimist.maosti.gov By using the structure of this compound as a scaffold, DFT and TD-DFT calculations can be used to predict the properties of novel derivatives. For instance, one could computationally screen a library of derivatives with different electron-donating or -withdrawing groups to tune the absorption and emission wavelengths for specific applications, such as multiplex imaging or Förster Resonance Energy Transfer (FRET). researchgate.nettohoku.ac.jp Computational design can also guide the development of new linkers to attach the dye to biomolecules, optimizing for factors like solubility, stability, and reaction kinetics.
Mechanistic Investigations of Click Chemistry Reactions
This compound is designed for use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. acs.orgbeilstein-journals.orgresearchgate.net DFT calculations have been instrumental in elucidating the mechanism of this reaction. rsc.orgcsic.es
The generally accepted mechanism involves the formation of a copper(I)-acetylide intermediate from a terminal alkyne. beilstein-journals.orgrsc.org The azide, in this case this compound, then coordinates to the copper center. This is followed by a cycloaddition step to form a six-membered metallacycle intermediate, which then undergoes ring contraction and protonolysis to yield the final 1,2,3-triazole product and regenerate the copper(I) catalyst. acs.orgcsic.es
DFT studies have been crucial in determining the energetics of the various intermediates and transition states in the catalytic cycle, confirming the dinuclear nature of the active copper catalyst in many cases, and explaining the high regioselectivity of the reaction (i.e., the preferential formation of the 1,4-disubstituted triazole). acs.orgrsc.org While these studies have typically used simpler azides and alkynes as models, the fundamental mechanistic insights are directly applicable to the reactions of more complex molecules like this compound.
Comparative Analysis with Contemporary Fluorescent Dyes in Research Contexts
Performance Evaluation Against Other Long-Wavelength Dyes
Long-wavelength dyes, which are excited by light in the red and far-red regions of the spectrum, are valuable in biological imaging because they reduce background fluorescence from cells and tissues. sigmaaldrich.com
Comparative Analysis of Signal-to-Noise Ratio in Biological Samples
Interactive Data Table: Comparison of Spectral Properties
| Dye | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Azide (B81097) MegaStokes dye 673 | 542 (in ethanol) | 673 (in ethanol) | 131 |
| Alexa Fluor 647 | ~650 | ~668 | ~18 |
| Cy5 | ~649 | ~670 | ~21 |
| Atto 647N | 647 | 669 | 22 |
Note: Spectral properties can vary depending on the solvent and conjugation state. Data for Alexa Fluor 647, Cy5, and Atto 647N are representative values and may differ slightly from specific conjugates.
Assessment of Photobleaching Resistance under High-Irradiance Conditions
Photostability is a critical factor, especially in advanced imaging techniques like STED microscopy that use high-intensity light. mpg.de While many dyes with large Stokes shifts tend to photobleach quickly under such conditions, some classes of dyes, including certain coumarins, have been noted for their good photostability. mpg.dersc.org Research on a new fluorescent MegaStokes dye (V07-07059) demonstrated superior photostability compared to a standard cell tracking dye. nih.gov Although direct data on the photobleaching resistance of Azide MegaStokes dye 673 under high-irradiance conditions compared to dyes like Alexa Fluor 647 or Atto 647N is not detailed in the search results, the general class of MegaStokes dyes is considered to have good photostability. rsc.org For instance, Alexa Fluor 647 is known to be more photostable than Cy5. thermofisher.com
Advantages and Limitations in Specific Research Applications
The unique properties of this compound make it suitable for particular research applications while also presenting some limitations. sigmaaldrich.comethernet.edu.et
Suitability for Multiplexed Imaging and Detection
The large Stokes shift of this compound is a significant advantage in multiplexed imaging. mpg.de It allows for the combination of this dye with other fluorophores that have overlapping emission spectra but different excitation wavelengths. mpg.de This enables two-color STED microscopy with a single STED beam. mpg.de For example, this compound has been used in conjunction with green-emitting dyes like Maleimide-Dylight 488 for selective, spatially controlled labeling of different fiber types in tissue engineering scaffolds. researchgate.netbiorxiv.orgresearchgate.net This demonstrates its utility in creating complex, multi-component biological models. researchgate.netbiorxiv.orgresearchgate.net The minimal fluorescence overlap with green-emitting dyes makes it a valuable tool for multicolor labeling experiments. broadpharm.com
Compatibility with Various Biological Buffers and Solvents
This compound has demonstrated good compatibility with common biological buffers. It has been successfully used for click reactions in PBS solution (pH 7.4). researchgate.net Furthermore, its use in Hank's Buffered Salt Solution (HBSS) has been documented. polimi.it The dye is soluble in ethanol (B145695), which is a common solvent for stock solutions. sigmaaldrich.com Its application in aqueous solutions containing copper (II) sulfate (B86663) and sodium ascorbate (B8700270) for click chemistry is also well-established. biorxiv.orgresearchgate.netnih.gov This indicates a degree of versatility for use in different experimental setups.
Future Directions and Emerging Research Avenues
Integration with Advanced Microfabrication Techniques
The precise spatial control offered by advanced microfabrication techniques is being significantly enhanced by the integration of Azide (B81097) MegaStokes dye 673. A key area of development is its use in conjunction with two-photon polymerization (2PP), a high-resolution 3D microfabrication method. tuwien.at In this process, a focused laser induces polymerization in a photosensitive material, allowing for the creation of intricate three-dimensional structures.
Researchers have demonstrated the ability to create "clickable" patterns within a hydrogel matrix using two-photon grafting. tuwien.atresearchgate.net In these studies, molecules containing alkyne groups are precisely immobilized within a material. Azide MegaStokes dye 673 is then used as a model azide to react with these alkyne-functionalized patterns. tuwien.atresearchgate.net The dye's strong fluorescence at a long wavelength (673 nm) allows for excellent differentiation between the patterns before and after the click reaction, confirming the success of the site-specific functionalization. tuwien.atresearchgate.net This combination of photo-grafting with click chemistry provides a simple and versatile method for 3D site-specific functionalization. grafiati.com This has potential applications in creating microarray-based platforms for proteome analysis, fabricating biosensors, and studying cell-surface interactions. researchgate.netgrafiati.com
The good hydrophilicity of this compound is an advantage, as it allows the click reaction to be performed in aqueous solutions like phosphate-buffered saline (PBS), which is compatible with biological applications. tuwien.atresearchgate.net This integration of click chemistry with advanced fabrication techniques is pivotal for developing polymer-based optical waveguides, photonic crystals, and platforms for high-density 3D optical data storage. tuwien.at
Development of Smart Probes for Dynamic Biological Processes
This compound is a valuable component in the development of "smart probes," which are designed to detect and report on specific biological molecules or events in real-time. Its azide functionality allows it to be readily conjugated to targeting moieties like peptides or antibodies, while its fluorescent properties enable detection.
A notable application is in the study of protein-protein interactions. For instance, a fluorescent derivative of a cyclic peptide inhibitor of the HIF-1 heterodimerization was synthesized using this compound. acs.org This was achieved by reacting the dye with a propargylalanine-modified version of the peptide via click chemistry. The resulting fluorescent probe allowed researchers to verify the binding of the peptide to its target, HIF-1α, with high specificity over the related HIF-2α. acs.org This demonstrates the dye's utility in creating targeted probes to investigate specific molecular interactions that are crucial in cellular processes and disease, such as cancer.
The development of such probes is part of a broader effort to create activatable near-infrared (NIR) probes for monitoring biological processes like the activity of specific enzymes. acs.org While not all such probes use this specific dye, the principles of their design—combining a recognition unit with a fluorescent reporter that signals a binding or cleavage event—are directly applicable. The long-wavelength emission of this compound is particularly advantageous for biological imaging, as it minimizes photodamage and allows for deeper tissue penetration. tuwien.at The future in this area lies in designing more sophisticated probes where the fluorescence of this compound is "turned on" or "off" in response to specific dynamic biological events, providing a clearer signal against background noise.
Expansion into Novel Material Science Applications
The ability to functionalize polymers and other materials via click chemistry has opened up new avenues for this compound in material science, particularly in the field of biomaterials and tissue engineering.
One area of research involves the functionalization of electrospun scaffolds. These scaffolds, made of materials like PolyActive™ (a copolymer of poly(ethylene oxide terephthalate) and poly(butylene terephthalate)), can be engineered to have alkyne groups on their surface. ulisboa.pt this compound has been used as a model molecule to demonstrate that these scaffolds can be successfully functionalized through a click reaction, simulating the attachment of azide-modified biomolecules. ulisboa.pt This strategy is being explored to create bioactive scaffolds that can promote specific cellular responses for tissue regeneration. ulisboa.pt
In another application, researchers have developed resorbable, elastomer-like materials for soft tissue engineering. researchgate.netresearchgate.net To demonstrate that these new polymers could be modified after polymerization, a Megastokes®-673-azide dye surrogate was used to covalently attach to the internal alkyne groups within the polymer backbone. researchgate.netresearchgate.net The resulting fluorescence of the material after washing confirmed the successful conjugation, highlighting the potential to functionalize these elastomers with bioactive species to enhance cell adhesion and guide tissue repair. researchgate.netresearchgate.net
Furthermore, a strategy for tuning the density of surface-grafted biomolecules on materials used for melt extrusion-based additive manufacturing has been developed. nih.gov In this work, an alkyne-functionalized version of the dye (Alkyne MegaStokes dye 673) was used to react with polymer films containing varying amounts of azide groups. This allowed for the quantification of surface-accessible functional groups, demonstrating a method to control the surface bioactivity of 3D-printed materials for tissue engineering applications. nih.gov
| Application Area | Material Used | Functionalization Strategy | Key Finding | Reference |
|---|---|---|---|---|
| Bioactive Scaffolds | PolyActive™ Electrospun Fibers | Click reaction with (bis)PEG-Alkyne incorporated fibers | Demonstrated successful surface functionalization, simulating biomolecule attachment. | ulisboa.pt |
| Resorbable Elastomers | Thiol-yne step-growth polymers | Post-polymerization click reaction with internal alkynes | Confirmed the ability to derivatize the polymer with bioactive species. | researchgate.netresearchgate.net |
| Additive Manufacturing | Poly(αN3εCL-co-εCL) / PCL blends | Surface click reaction with Alkyne MegaStokes dye 673 | Enabled tuning and quantification of surface functional group density. | nih.gov |
Standardization of Application Protocols for Reproducibility in Research
As the applications of this compound expand, the need for standardized protocols becomes increasingly critical to ensure the reproducibility and comparability of research findings across different laboratories. The reproducibility of a reporter's synthesis and its chemical modification is crucial for its eventual use in routine analysis. ethernet.edu.et
Current research provides examples of specific, well-defined protocols that contribute to this standardization effort. For instance, in the surface grafting of fluorescent dyes onto polymer films, researchers have detailed specific reaction mixtures and conditions. A typical reaction mixture includes 1 mmol/L of alkyne MegaStokes dye 673, 0.5 mmol/L of CuSO₄·5H₂O, and 5 mmol/L of sodium ascorbate (B8700270) in distilled water. nih.gov The protocol also specifies incubation times (e.g., 17 hours at room temperature) and extensive washing steps with solvents like dimethyl sulfoxide (B87167) (DMSO), water, and ethanol (B145695) to remove any non-covalently bound dye. nih.gov
Q & A
Q. What is the primary mechanism of Azide MegaStokes dye 673 in copper-catalyzed azide-alkyne cycloaddition (CuAAC) applications?
this compound participates in CuAAC "click chemistry" via its azide group, forming stable 1,4-disubstituted triazole linkages with alkyne-functionalized molecules. This reaction is critical for site-specific biomolecule labeling or polymer functionalization. Key parameters include Cu(I) catalysis, reaction time (optimized at 2 hours), and stoichiometric control of azide/alkyne groups .
Q. How is this compound utilized in tracking biomolecules in live-cell imaging?
The dye’s MegaStokes shift minimizes autofluorescence interference, enabling high-sensitivity tracking of biomolecules (e.g., proteins, glycans) in live cells. Methodologically, researchers conjugate the dye to alkyne-modified targets via CuAAC, followed by fluorescence microscopy to monitor localization and dynamics. Controls (e.g., untreated cells) are essential to confirm specificity .
Q. What are the key advantages of this compound over conventional fluorescent dyes in biological assays?
Its large Stokes shift (~200 nm) reduces excitation-background noise, enhancing signal-to-noise ratios in complex environments like tissue sections or microbial biofilms. Additionally, its azide group enables covalent, bioorthogonal conjugation, avoiding non-specific binding common in antibody-based labeling .
Advanced Research Questions
Q. How can researchers optimize the functionalization efficiency of this compound in polymer scaffolds?
Functionalization efficiency in electrospun scaffolds (e.g., PCL-N3 fibers) depends on azide density and reaction time. A study showed that increasing PCL-N3 polymer percentage (0–10%) linearly enhances dye fluorescence intensity, while reaction time optimization (2 hours) maximizes triazole formation without overexposure-induced quenching . Controls with 0% azide scaffolds are critical to validate specificity .
Q. What strategies mitigate fluorescence variability of this compound under varying polarity conditions?
The dye’s fluorescence intensity is polarity-sensitive. To standardize signals, calibrate using reference solvents (e.g., water vs. DMSO) and incorporate internal standards (e.g., inert fluorescent beads). For in vivo applications, use ratiometric imaging with a reference dye to normalize environmental effects .
Q. How does this compound compare to Cy5-PEG5-azide in multiplexed imaging?
While both dyes are azide-functionalized, Azide MegaStokes 673’s MegaStokes shift (~673 nm emission) reduces spectral overlap with Cy5 (~670 nm), enabling simultaneous multicolor imaging. However, Cy5-PEG5-azide offers superior water solubility, which may benefit hydrophilic targets. Validate compatibility via spectral unmixing assays .
Data Analysis & Experimental Design
Q. How should researchers resolve contradictions in fluorescence intensity data across experimental setups?
Contradictions often arise from inconsistent azide group density or quenching effects. Standardize protocols by:
- Quantifying azide concentration via FTIR or XPS pre-conjugation.
- Including no-azide controls to exclude non-specific binding.
- Using time-resolved fluorescence to distinguish dye-specific signals from autofluorescence .
Q. What validation methods confirm successful conjugation of this compound to target molecules?
- Fluorescence microscopy : Compare treated vs. untreated samples.
- Mass spectrometry : Detect mass shifts corresponding to dye-triazole adducts.
- HPLC : Monitor retention time changes post-conjugation .
Cross-Disciplinary & Emerging Applications
Q. What are the limitations of this compound in in vivo studies?
Limitations include potential copper toxicity in CuAAC reactions and photobleaching under prolonged illumination. To address this, use copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for in vivo labeling and limit light exposure during imaging .
Q. How can this compound be adapted for biosensor development?
The dye’s polarity-sensitive fluorescence enables real-time detection of microenvironment changes. For example, it was used in a carbon monoxide sensor by conjugating to a polarity-sensitive protein mutant. Design considerations include linker length (to minimize steric hindrance) and calibration against known analyte concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
